2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid

Lipophilicity Drug design ADME prediction

2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1551090‑84‑6, molecular formula C₁₂H₁₄O₃, molecular weight 206.24 g·mol⁻¹) is a 1,1‑disubstituted cyclopropane bearing a 3‑methylphenyl (m‑tolyl) group and a hydroxymethyl substituent at the cyclopropane C‑2 position. The compound features a strained cyclopropane ring (ring strain ≈27 kcal·mol⁻¹), a carboxylic acid, and a primary alcohol, making it a bifunctional scaffold for fragment‑based drug discovery, conformational constraint studies, and the synthesis of chrysanthemic acid analogs.

Molecular Formula C12H14O3
Molecular Weight 206.24 g/mol
Cat. No. B13307777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid
Molecular FormulaC12H14O3
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2(CC2CO)C(=O)O
InChIInChI=1S/C12H14O3/c1-8-3-2-4-9(5-8)12(11(14)15)6-10(12)7-13/h2-5,10,13H,6-7H2,1H3,(H,14,15)
InChIKeyLZCXAHRPYLCEOA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid : A meta‑Substituted Cyclopropane Building Block for Medicinal Chemistry and Fragment‑Based Screening


2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid (CAS 1551090‑84‑6, molecular formula C₁₂H₁₄O₃, molecular weight 206.24 g·mol⁻¹) is a 1,1‑disubstituted cyclopropane bearing a 3‑methylphenyl (m‑tolyl) group and a hydroxymethyl substituent at the cyclopropane C‑2 position . The compound features a strained cyclopropane ring (ring strain ≈27 kcal·mol⁻¹), a carboxylic acid, and a primary alcohol, making it a bifunctional scaffold for fragment‑based drug discovery, conformational constraint studies, and the synthesis of chrysanthemic acid analogs [1]. It is commercially available at 95 % purity from multiple vendors .

Why 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid Cannot Be Replaced by Closest Ortho‑, Para‑, or Des‑methyl Analogs in Quantitative Structure–Activity Campaigns


The position of the methyl substituent on the phenyl ring directly modulates lipophilicity, steric environment, and synthetic accessibility in this cyclopropane‑1‑carboxylic acid series. The meta‑methyl derivative (target compound) exhibits a predicted LogP of 2.1 versus 2.3 for its para‑methyl counterpart, a substantively different hydrogen‑bonding and solvation profile that affects membrane permeability, off‑target binding, and chromatographic retention . Meta‑substitution also introduces greater steric hindrance around the cyclopropane ring compared to the para‑substituted isomer, altering conformational preferences and enzyme‑binding geometries . Lacking the hydroxymethyl group, the direct des‑methyl analog 1‑(3‑methylphenyl)cyclopropane‑1‑carboxylic acid (CAS 886366‑16‑1) possesses only one hydrogen‑bond donor, abolishing the bifunctional reactivity essential for fragment elaboration [1]. These differences mean that biological SAR, synthetic route efficiency, and physicochemical property optimization cannot be extrapolated from the ortho‑, para‑, or des‑hydroxymethyl analogs without risking erroneous hit‑to‑lead decisions.

Quantitative Comparative Evidence for 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid Versus Closest Structural Analogs


Lipophilicity Differentiation: Predicted LogP 2.1 vs. LogP 2.3 for the para‑Methylphenyl Isomer

The target compound's meta‑methyl substitution reduces predicted LogP by approximately 0.2 log units relative to the para‑methyl isomer (2.1 vs. 2.3), indicating measurably lower lipophilicity that influences membrane permeability and non‑specific binding in biochemical assays . This difference exceeds typical inter‑laboratory prediction variability and is large enough to alter calculated logD‑driven property forecast indexes.

Lipophilicity Drug design ADME prediction

Synthetic Accessibility: Moderate vs. High for the para‑Methylphenyl Analog

The meta‑methyl substitution on the phenyl ring renders the target compound's synthetic accessibility 'Moderate' compared with 'High' for the 4‑methylphenyl (para) analog, reflecting increased steric hindrance during cyclopropane ring formation and subsequent functional‑group manipulations . This classification implies longer synthetic sequences, lower overall yields, or more challenging purification for the meta isomer.

Synthetic accessibility Medicinal chemistry Fragment elaboration

Commercial Purity Baseline: 95 % Guaranteed Purity from Primary Supplier

The target compound is supplied at a minimum purity of 95 % as verified by the primary vendor Leyan . In comparison, the common des‑hydroxymethyl analog 1‑(3‑methylphenyl)cyclopropane‑1‑carboxylic acid is typically listed at ≥97 % or NLT 98 % purity across multiple vendors , while the ortho‑methylphenyl isomer has no widely available commercial listing with a declared purity specification [1]. This places the target compound at an intermediate but well‑characterized purity tier suitable for fragment screening without additional purification.

Purity specification Procurement Quality control

Hydrogen Bond Donor/Acceptor Count Differential vs. Analog Lacking Hydroxymethyl Group

With two hydrogen‑bond donors (–COOH and –CH₂OH) and three hydrogen‑bond acceptors (carbonyl O, hydroxyl O, hydroxymethyl O), the target compound provides a richer polar interaction profile than 1‑(3‑methylphenyl)cyclopropane‑1‑carboxylic acid, which has only one donor and two acceptors . This additional donor–acceptor pair increases the probability of forming directional hydrogen bonds with protein targets, a key advantage in fragment‑based screening where maximal polar interaction density is desired within the Rule‑of‑Three space [1].

Fragment-based drug discovery Hydrogen bonding Rule of Three

Computed Topological Polar Surface Area: 57.53 Ų Enables BBB Permeability Differentiation

The computed topological polar surface area (TPSA) of the target compound is 57.53 Ų , placing it below the widely accepted blood–brain barrier (BBB) permeability threshold of <60–70 Ų [1]. In contrast, the des‑hydroxymethyl analog 1‑(3‑methylphenyl)cyclopropane‑1‑carboxylic acid possesses a TPSA of 37.30 Ų, and the para‑methylphenyl isomer is predicted to have a TPSA of 57.53 Ų (identical to the meta isomer, as the substituent position does not alter the count of polar atoms). The target compound's TPSA therefore lies in the optimal CNS‑penetrant range while retaining greater polarity than the des‑hydroxymethyl analog, potentially reducing non‑specific tissue binding.

TPSA CNS drug design Blood–brain barrier

Cyclopropane Ring Strain as a Conformational Constraint Differentiator

The cyclopropane ring in the target compound introduces approximately 27 kcal·mol⁻¹ of ring strain and enforces a fixed inter‑substituent geometry (dihedral angle constrained to ~0° or ~140° depending on cis/trans configuration) [1]. This contrasts with freely rotatable acyclic analogs such as 3‑(3‑methylphenyl)‑2‑(hydroxymethyl)propanoic acid (hypothetical open‑chain comparator), where the Cα–Cβ bond can rotate freely. The rigid cyclopropane scaffold locks the 3‑methylphenyl and hydroxymethyl groups in a defined spatial relationship, enabling precise presentation of pharmacophoric elements to protein binding pockets—a property exploited in cyclopropane‑containing HCA2 agonists and enzyme inhibitors .

Conformational restriction Bioisosterism Metabolic stability

Procurement‑Guiding Application Scenarios for 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid


Fragment‑Based Lead Discovery Requiring Dual Hydrogen‑Bond Donor Functionality

With two hydrogen‑bond donors (carboxylic acid and primary alcohol) within a molecular weight of 206 Da, this compound is optimally suited for fragment screens where Rule‑of‑Three compliance and polar interaction density are critical selection criteria. The additional –CH₂OH donor distinguishes it from the mono‑donor analog 1‑(3‑methylphenyl)cyclopropane‑1‑carboxylic acid, increasing the likelihood of forming specific hydrogen bonds with target proteins as evidenced by the HBD count differential (2 vs. 1) [REFS‑1]. Fragment libraries that include this scaffold can probe a distinct chemical space not accessible to the des‑hydroxymethyl series.

CNS‑Penetrant Lead Optimization Where Lipophilicity Must Be Tightly Controlled

The TPSA of 57.53 Ų places this compound below the 60–70 Ų BBB permeability threshold, predicting adequate brain exposure [REFS‑1]. Combined with a LogP of 2.1—0.2 units lower than the para‑methyl isomer [REFS‑2]—this compound provides a starting scaffold for CNS drug discovery where incremental lipophilicity reduction correlates with reduced hERG binding, phospholipidosis risk, and metabolic clearance. Medicinal chemistry teams seeking to balance BBB penetration with metabolic stability should select the meta‑methyl isomer over the para analog based on these quantifiable physicochemical differences.

Conformationally Constrained Bioisostere Synthesis in Agrochemical Intermediate Development

The cyclopropane‑1‑carboxylic acid scaffold is a well‑established precursor to chrysanthemic acid derivatives used in pyrethroid insecticides [REFS‑1]. The target compound's 2‑hydroxymethyl substituent provides a synthetic handle for further esterification, oxidation, or nucleophilic displacement, while the 3‑methylphenyl group introduces a specific steric and electronic profile distinct from the unsubstituted phenyl or para‑tolyl variants. The moderate synthetic accessibility rating signals that process chemists should budget for additional development time compared to the para isomer, but the unique substitution pattern enables access to proprietary agrochemical space not covered by commercially dominant pyrethroid intermediates.

Metabolic Stability Screening Where Cyclopropane Ring Protection Is Hypothesized

Literature precedent indicates that cyclopropane carboxylic acids exhibit extended in‑vivo half‑life compared to acyclic 3‑arylpropionic acid analogs due to blockade of benzylic oxidation [REFS‑1]. The target compound, bearing both a cyclopropane ring and a 3‑methylphenyl group, is predicted to resist the rapid benzylic hydroxylation that shortens the half‑life of flexible propionic acid derivatives. This property makes it a strategic procurement choice for laboratories conducting metabolic stability panels where rigid cyclic scaffolds are hypothesized to improve pharmacokinetic profiles over flexible, open‑chain comparators.

Quote Request

Request a Quote for 2-(Hydroxymethyl)-1-(3-methylphenyl)cyclopropane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.